molecular formula C11H13NO3 B1149447 METHYL 2-(METHOXYIMINO)-2-(2-METHYLPHENYL)ACETATE CAS No. 115199-21-8

METHYL 2-(METHOXYIMINO)-2-(2-METHYLPHENYL)ACETATE

Cat. No.: B1149447
CAS No.: 115199-21-8
M. Wt: 207.22582
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-(METHOXYIMINO)-2-(2-METHYLPHENYL)ACETATE is an organic compound that belongs to the class of oxime esters. This compound is characterized by the presence of a methoxyimino group and an o-tolyl group attached to an acetate moiety. It is commonly used in various chemical and biological applications due to its unique structural properties.

Properties

CAS No.

115199-21-8

Molecular Formula

C11H13NO3

Molecular Weight

207.22582

IUPAC Name

methyl 2-methoxyimino-2-(2-methylphenyl)acetate

InChI

InChI=1S/C11H13NO3/c1-8-6-4-5-7-9(8)10(12-15-3)11(13)14-2/h4-7H,1-3H3

SMILES

CC1=CC=CC=C1C(=NOC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(METHOXYIMINO)-2-(2-METHYLPHENYL)ACETATE typically involves the reaction of o-tolylacetic acid with methoxyamine hydrochloride in the presence of a base such as sodium hydroxide. The resulting methoxyimino derivative is then esterified using methanol and a suitable catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(METHOXYIMINO)-2-(2-METHYLPHENYL)ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The methoxyimino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel and suitable solvents.

Major Products Formed

    Oxidation: Oxime derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted oxime esters depending on the substituent introduced.

Scientific Research Applications

METHYL 2-(METHOXYIMINO)-2-(2-METHYLPHENYL)ACETATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of METHYL 2-(METHOXYIMINO)-2-(2-METHYLPHENYL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyimino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl (E)-2-(methoxyimino)-2-(p-tolyl)acetate: Similar structure but with a para-tolyl group.

    Methyl (E)-2-(methoxyimino)-2-(m-tolyl)acetate: Similar structure but with a meta-tolyl group.

    Ethyl (E)-2-(methoxyimino)-2-(o-tolyl)acetate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

METHYL 2-(METHOXYIMINO)-2-(2-METHYLPHENYL)ACETATE is unique due to the specific positioning of the o-tolyl group, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its para- and meta- counterparts.

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